molecular formula C11H23IN4 B1320506 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide CAS No. 849776-37-0

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide

Cat. No.: B1320506
CAS No.: 849776-37-0
M. Wt: 338.23 g/mol
InChI Key: PYPAGNOKJZMBJS-UHFFFAOYSA-N
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Description

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide is a chemical compound with the molecular formula C11H22N4·HI. It is known for its unique structure, which includes a cyclohexyl group attached to a piperazine ring, further connected to a carboximidamide group. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide typically involves the following steps:

    Formation of Cyclohexylpiperazine: Cyclohexylamine is reacted with piperazine in the presence of a suitable solvent and catalyst to form cyclohexylpiperazine.

    Introduction of Carboximidamide Group: The cyclohexylpiperazine is then reacted with cyanamide under controlled conditions to introduce the carboximidamide group.

    Hydroiodide Formation: The final step involves the reaction of the intermediate product with hydroiodic acid to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to carry out the reactions, ensuring proper mixing and temperature control.

    Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity.

    Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various halogenating agents or nucleophiles; conditions vary depending on the specific reaction.

Major Products Formed

    Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives, such as amines or alcohols.

    Substitution: Formation of substituted derivatives, depending on the substituent introduced.

Scientific Research Applications

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Cyclohexylpiperazine-1-carboximidamide hydroiodide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylpiperazine: Lacks the carboximidamide group but shares the cyclohexyl and piperazine structure.

    Piperazine derivatives: Various derivatives with different substituents on the piperazine ring.

Uniqueness

4-Cyclohexylpiperazine-1-carboximidamide hydroiodide is unique due to the presence of the carboximidamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research applications where these properties are desired.

Properties

IUPAC Name

4-cyclohexylpiperazine-1-carboximidamide;hydroiodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4.HI/c12-11(13)15-8-6-14(7-9-15)10-4-2-1-3-5-10;/h10H,1-9H2,(H3,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYPAGNOKJZMBJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)C(=N)N.I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594678
Record name 4-Cyclohexylpiperazine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849776-37-0
Record name 4-Cyclohexylpiperazine-1-carboximidamide--hydrogen iodide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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